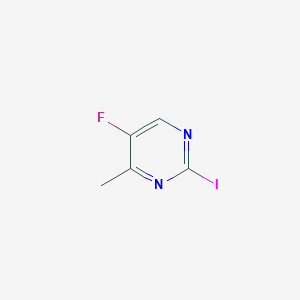
5-Fluoro-2-iodo-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-iodo-4-methylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are key components in nucleic acids, such as DNA and RNA, and are widely studied for their biological and chemical properties
Métodos De Preparación
The synthesis of 5-Fluoro-2-iodo-4-methylpyrimidine typically involves the introduction of fluorine and iodine atoms into the pyrimidine ring. One common method is the halogenation of 4-methylpyrimidine. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
5-Fluoro-2-iodo-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
5-Fluoro-2-iodo-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Fluorinated pyrimidines are known for their anticancer properties. This compound may be investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of fluorine and iodine atoms
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-iodo-4-methylpyrimidine involves its interaction with biological molecules. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and nucleic acids, potentially inhibiting their function. The iodine atom can also play a role in the compound’s reactivity and binding affinity. These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
5-Fluoro-2-iodo-4-methylpyrimidine can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
2-Fluoro-4-iodo-5-methylpyridine: A similar compound with a pyridine ring instead of a pyrimidine ring, used in various chemical syntheses.
5-Fluoro-2-methylpyrimidine: Another fluorinated pyrimidine with different substitution patterns, studied for its biological activities .
Propiedades
Fórmula molecular |
C5H4FIN2 |
|---|---|
Peso molecular |
238.00 g/mol |
Nombre IUPAC |
5-fluoro-2-iodo-4-methylpyrimidine |
InChI |
InChI=1S/C5H4FIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
Clave InChI |
IUHJRXSIOFJCMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
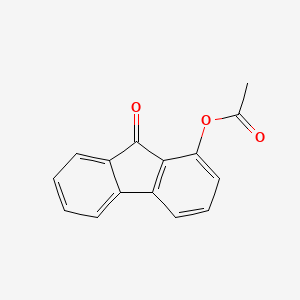
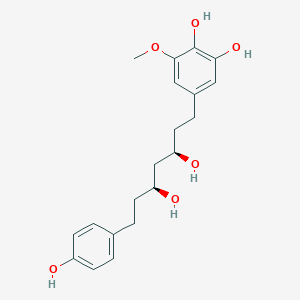
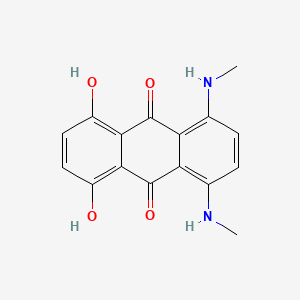
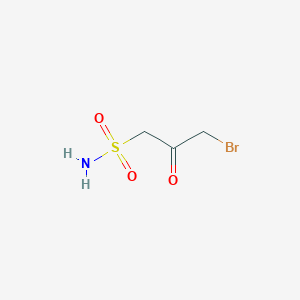
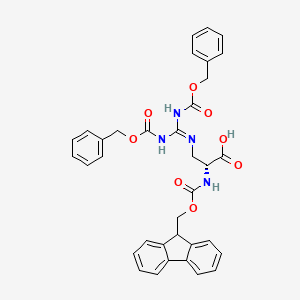
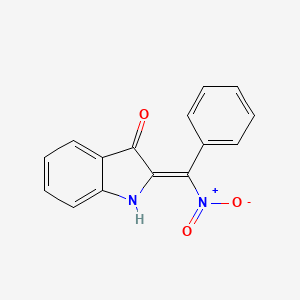
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
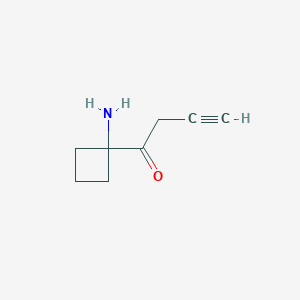
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
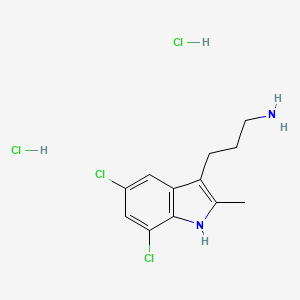
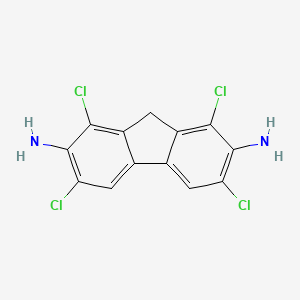
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

